Xpo1-IN-1

Descripción

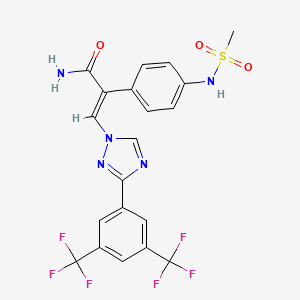

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H15F6N5O3S |

|---|---|

Peso molecular |

519.4 g/mol |

Nombre IUPAC |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+ |

Clave InChI |

WULLCOQWAPGBSM-CXUHLZMHSA-N |

SMILES isomérico |

CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N |

SMILES canónico |

CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

Xpo1-IN-1: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein in eukaryotic cells responsible for the nuclear export of a wide array of cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators.[1][2] Its overexpression in various cancers is linked to the mislocalization and functional inactivation of these key cellular guardians, contributing to oncogenesis and making XPO1 an attractive target for cancer therapy.[3][4] Xpo1-IN-1, also identified as compound D4, has emerged as a potent and orally active inhibitor of XPO1, demonstrating significant promise in preclinical studies for the treatment of multiple myeloma.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | MM.1S | 24 nM |

Table 2: Preclinical Pharmacokinetics of this compound in Sprague Dawley Rats

| Route of Administration | Dose | T½ (h) | F (%) | Reference |

| Intravenous (IV) | 1 mg/kg | 2.32 | - | |

| Oral (IG) | 10 mg/kg | 2.12 | 34.6 |

Table 3: Metabolic Stability of this compound

| Matrix | Incubation Time | Intact Compound Remaining | Reference |

| Rat Plasma | 2 h | > 80% | |

| Liver Microsomes | 1 h | ~ 85% |

Mechanism of Action

This compound exerts its anticancer effects by potently inhibiting the function of the XPO1 protein. XPO1 mediates the transport of cargo proteins from the nucleus to the cytoplasm. This process is initiated by the formation of a ternary complex between XPO1, its cargo protein, and RanGTP (a small G protein). By inhibiting XPO1, this compound blocks this nuclear export, leading to the nuclear accumulation of TSPs and other growth-regulatory proteins. This restoration of proper protein localization reactivates their tumor-suppressing functions, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Portal - Development of a novel class of Exportin 1 (XPO1/CRM1) inhibitors for anti-cancer therapy [research.kuleuven.be]

- 3. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

XPO1-IN-1: A Technical Guide to a Novel CRM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical mediator of nuclear export for a wide array of proteins, including many tumor suppressors and cell cycle regulators. Its overexpression in various cancers has been linked to poor prognosis, making it a compelling target for therapeutic intervention. XPO1-IN-1, also identified as compound D4, is a potent and orally active inhibitor of XPO1. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed protocols for relevant experimental assays. Furthermore, it includes visualizations of the XPO1-mediated nuclear export pathway and a representative experimental workflow to facilitate a deeper understanding of its biological context and evaluation.

Introduction to XPO1 and its Inhibition

The eukaryotic cell segregates its genetic material and transcriptional machinery within the nucleus, separated from the cytoplasm by the nuclear envelope. The transport of macromolecules between these two compartments is a tightly regulated process facilitated by nuclear transport receptors. XPO1 is a key member of the karyopherin-β family of transport receptors and is the primary mediator of the nuclear export of proteins bearing a leucine-rich nuclear export signal (NES).

In many cancer cells, XPO1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) such as p53, p21, and BRCA1 from the nucleus to the cytoplasm. This mislocalization effectively inactivates these TSPs, contributing to uncontrolled cell proliferation and survival. Inhibition of XPO1 blocks this export process, forcing the nuclear accumulation and reactivation of TSPs, which in turn can trigger cell cycle arrest and apoptosis in malignant cells.

This compound is a novel sulfonamide-based inhibitor of XPO1 that has demonstrated significant anti-myeloma activity. Its mechanism of action, like other selective inhibitors of nuclear export (SINEs), is centered on the blockade of the NES-binding groove of XPO1.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the function of the XPO1 protein. In the nucleus, XPO1 forms a ternary complex with its cargo protein (containing an NES) and the RanGTPase in its GTP-bound state (Ran-GTP). This complex is then translocated through the nuclear pore complex into the cytoplasm. In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP, leading to the disassembly of the complex and the release of the cargo protein.

This compound is designed to bind to the NES-binding pocket of XPO1, preventing the association of cargo proteins with the transporter. This inhibition leads to the nuclear retention of a multitude of proteins, most notably tumor suppressors and cell cycle regulators. The functional consequence of this nuclear accumulation is the restoration of their normal cellular functions, which in the context of cancer, translates to the induction of cell cycle arrest and apoptosis.

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo data for this compound (compound D4) as reported in the literature.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | MM.1S | 24 nM | [1] |

| Cell Cycle Arrest | MM.1S | G2 phase arrest at 5 µM | [1] |

| Apoptosis Induction | MM.1S | 64.7% apoptotic cells at 10 µM (48h) | [1] |

Table 2: Pharmacokinetic Properties of this compound in Sprague Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| t1/2 (h) | 2.32 | 2.12 | [1] |

| Cmax (ng/mL) | 271 | 254 | [1] |

| AUC(0-t) (ng·h/mL) | 371 | 1285 | |

| Bioavailability (F%) | - | 34.6% |

Table 3: Metabolic Stability of this compound

| Matrix | Incubation Time | % Intact Compound Remaining | Reference |

| Rat Plasma | 2 h | > 80% | |

| Liver Microsomes | 1 h | ~ 85% |

Experimental Protocols

Disclaimer: The following are generalized protocols for the key assays. The specific protocols used for generating the data on this compound were not directly accessible from the primary literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest cells, wash with cold PBS, and resuspend the pellet in a small volume of PBS.

-

While vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

References

Xpo1-IN-1: A Technical Guide to a Selective Inhibitor of Nuclear Export

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide array of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and cell cycle regulators.[1][2] In many types of cancer, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key cellular guardians, which in turn promotes uncontrolled cell growth and proliferation.[3][4] Consequently, the inhibition of XPO1 has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of Xpo1-IN-1, a potent and selective inhibitor of XPO1, within the broader context of Selective Inhibitors of Nuclear Export (SINEs). This document will detail the mechanism of action, present available quantitative data, outline key experimental protocols for characterization, and visualize the associated cellular pathways and experimental workflows.

Introduction to XPO1 and the Mechanism of Nuclear Export

The eukaryotic cell is characterized by the compartmentalization of cellular processes, with the nucleus housing the cell's genetic material and controlling its gene expression. The transport of molecules between the nucleus and the cytoplasm is a tightly regulated process facilitated by the nuclear pore complex (NPC). Exportins are a family of proteins that mediate the transport of macromolecules from the nucleus to the cytoplasm.[5]

XPO1 is a master regulator of this process, recognizing and binding to proteins that contain a leucine-rich nuclear export signal (NES). The process begins in the nucleus where XPO1 forms a ternary complex with its cargo protein and the RanGTP-bound form of the Ran GTPase. This complex is then translocated through the NPC into the cytoplasm. In the cytoplasm, the hydrolysis of RanGTP to RanGDP, facilitated by RanGAP and RanBP1, leads to the disassembly of the complex and the release of the cargo protein. XPO1 is then recycled back into the nucleus for subsequent rounds of transport.

In cancer cells, the overexpression of XPO1 disrupts this delicate balance, leading to the excessive export of TSPs such as p53, p21, p27, and FOXO proteins from the nucleus. This cytoplasmic sequestration renders them unable to perform their tumor-suppressive functions, such as inducing apoptosis or halting the cell cycle in response to DNA damage.

This compound and Selective Inhibitors of Nuclear Export (SINEs)

This compound belongs to a class of small molecules known as Selective Inhibitors of Nuclear Export (SINEs). These compounds are designed to specifically target and inhibit the function of XPO1. The primary mechanism of action for most SINEs, including the well-characterized compound Selinexor (KPT-330), involves the formation of a covalent, yet slowly reversible, bond with a critical cysteine residue (Cys528) located in the NES-binding groove of XPO1. This covalent modification blocks the binding of cargo proteins to XPO1, thereby preventing their nuclear export. The resulting nuclear accumulation of TSPs and other cell cycle regulators reactivates their anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells.

Quantitative Data for XPO1 Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant SINE compounds to provide a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of XPO1 Inhibitors

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| This compound | Anti-proliferation | MM.1S | 24 | MedChemExpress |

| Selinexor (KPT-330) | Anti-proliferation | SUDHL-6 (XPO1 WT) | 144 | |

| Selinexor (KPT-330) | Anti-proliferation | Farage (XPO1 WT) | 41 | |

| Selinexor (KPT-330) | Anti-proliferation | SUDHL-16 (XPO1 E571K) | 24 | |

| Eltanexor (KPT-8602) | Anti-proliferation | Primary AML | ~100-300 | |

| Chalcone 9 | XPO1 Inhibition | HeLa reporter | 2500 | |

| Chalcone 10 | XPO1 Inhibition | HeLa reporter | 550 |

Table 2: Pharmacokinetic Properties of this compound in Sprague Dawley Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intragastric (IG) Administration (10 mg/kg) | Reference |

| Half-life (T½) | 2.32 h | 2.12 h | MedChemExpress |

| Bioavailability (F%) | - | 34.6% | MedChemExpress |

Experimental Protocols

This section details the methodologies for key experiments used to characterize XPO1 inhibitors like this compound.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration-dependent effect of the inhibitor on cancer cell proliferation and viability.

Method (MTT Assay):

-

Cell Plating: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the XPO1 inhibitor in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Nuclear Export Assay

Objective: To visually and quantitatively assess the inhibition of XPO1-mediated nuclear export.

Method (Immunofluorescence):

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the XPO1 inhibitor at various concentrations and time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a known XPO1 cargo protein (e.g., p53, FOXO3a).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the cargo protein using a fluorescence microscope.

-

Quantification: Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess the degree of nuclear retention.

Apoptosis Assay

Objective: To determine if the inhibitor induces programmed cell death.

Method (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells in suspension or adherent cultures with the XPO1 inhibitor for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Cell Cycle Analysis

Objective: To determine the effect of the inhibitor on cell cycle progression.

Method (Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment and Harvesting: Treat cells with the inhibitor for a desired duration and then harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Rehydrate the cells in PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the core XPO1-mediated nuclear export pathway and its disruption by inhibitors, as well as the downstream consequences on key signaling pathways implicated in cancer.

Caption: Mechanism of XPO1-mediated nuclear export and its inhibition by this compound.

Caption: Downstream effects of XPO1 inhibition, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a novel XPO1 inhibitor.

Caption: A typical experimental workflow for the preclinical evaluation of an XPO1 inhibitor.

Conclusion

This compound is a potent selective inhibitor of nuclear export that, like other SINE compounds, targets a fundamental process dysregulated in a wide range of cancers. By blocking the nuclear export of tumor suppressor proteins and cell cycle regulators, this compound and related molecules can reactivate the cell's own defense mechanisms against uncontrolled proliferation. The data and protocols presented in this technical guide provide a framework for the continued investigation and development of XPO1 inhibitors as a promising class of anti-cancer therapeutics. Further research into the specific properties of this compound and its performance in various preclinical models will be crucial in defining its potential clinical utility.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal - Development of a novel class of Exportin 1 (XPO1/CRM1) inhibitors for anti-cancer therapy [research.kuleuven.be]

- 5. The nuclear export protein exportin-1 in solid malignant tumours: From biology to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Xpo1-IN-1: A Technical Guide to Target Validation in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Exportin 1 (XPO1) in hematological malignancies, with a specific focus on the preclinical inhibitor Xpo1-IN-1 (also known as compound D4). This document details the mechanism of action of XPO1 inhibition, summarizes key quantitative data for this compound, provides detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction: XPO1 as a Therapeutic Target in Hematological Malignancies

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial nuclear export protein responsible for the transport of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In various hematological malignancies, such as multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL), XPO1 is frequently overexpressed.[2][3] This overexpression leads to the inappropriate export of TSPs (e.g., p53, p21, p27) from the nucleus, effectively inactivating them and promoting uncontrolled cell proliferation and survival.[1][4] Therefore, inhibiting XPO1 function has emerged as a promising therapeutic strategy to restore the nuclear localization and function of these critical anti-cancer proteins.

This compound is a potent, orally active, small-molecule inhibitor of XPO1. It is based on a spiro[oxindole-3,3'-pyrrolidine] scaffold and has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of hematological malignancies.

Quantitative Data Summary for this compound

The following tables summarize the key in vitro efficacy and pharmacokinetic parameters of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | 24 |

| NAMALVA | Burkitt's Lymphoma | 77.7 |

| YT | Natural Killer T-cell Lymphoma | >1000 |

Data sourced from MedChemExpress product information, citing PMID: 35367710.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Sprague Dawley Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intragastric (IG) Administration (10 mg/kg) |

| T1/2 (h) | 2.32 | 2.12 |

| Tmax (h) | 0.083 | 0.5 |

| Cmax (ng/mL) | 167 | 200 |

| AUC(0-t) (ng·h/mL) | 258 | 888 |

| AUC(0-∞) (ng·h/mL) | 260 | 899 |

| Bioavailability (F%) | - | 34.6 |

Data sourced from MedChemExpress product information.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the targeting of XPO1 by this compound in hematological malignancies.

Cell Viability Assay (CCK-8)

Objective: To determine the anti-proliferative activity of this compound on hematological cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., MM.1S, NAMALVA)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (compound D4)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/mL (100 µL per well).

-

Incubate the plates for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the diluted this compound to the respective wells to achieve final concentrations ranging from 0 to 10 µM. Include a vehicle control (DMSO).

-

Incubate the plates for 24 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in hematological cancer cells following treatment with this compound.

Materials:

-

MM.1S cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed MM.1S cells in 6-well plates.

-

Treat the cells with varying concentrations of this compound (0-10 µM) for 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of hematological cancer cells.

Materials:

-

MM.1S cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed MM.1S cells and treat with this compound (0-10 µM) for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and localization of XPO1 and downstream signaling proteins.

Materials:

-

Hematological cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-XPO1, anti-p53, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For nuclear/cytoplasmic fractionation, use a commercial kit to separate nuclear and cytoplasmic extracts before lysis and western blotting to assess protein localization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the workflows for its experimental validation.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

This compound is a potent and orally bioavailable inhibitor of XPO1 that demonstrates significant anti-cancer activity in preclinical models of hematological malignancies. By blocking the nuclear export of tumor suppressor proteins, this compound induces cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and validation of XPO1 as a therapeutic target and support the further development of novel XPO1 inhibitors for the treatment of hematological cancers.

References

- 1. Next generation XPO1 inhibitor shows improved efficacy and in vivo tolerability in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XPO1 in B cell hematological malignancies: from recurrent somatic mutations to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. bosterbio.com [bosterbio.com]

Investigating the Cellular Pathways Affected by Xpo1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways modulated by Xpo1-IN-1, a potent and orally active inhibitor of Exportin-1 (XPO1). We will explore its mechanism of action, summarize its bioactivity with quantitative data, detail key experimental protocols for its investigation, and visualize the core cellular pathways it affects.

Introduction to XPO1 and its Inhibition

Exportin-1, also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein that functions as a nuclear export receptor.[1] It is responsible for transporting hundreds of different proteins, including major tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[2][3] In many forms of cancer, XPO1 is overexpressed, leading to the excessive export of these critical proteins from the nucleus.[4] This mislocalization effectively inactivates the tumor suppressors, contributing to uncontrolled cell growth and survival.[5]

XPO1 inhibitors represent a promising class of anti-cancer agents that work by blocking this nuclear export process. This compound is a potent, orally active XPO1 inhibitor that has been shown to efficiently induce apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research in hematological malignancies.

Mechanism of Action

The primary mechanism of XPO1 inhibitors is the direct binding to and inhibition of the XPO1 protein. This action blocks the protein's ability to bind to its cargo, which are proteins containing a leucine-rich nuclear export signal (NES). Consequently, critical regulatory proteins are trapped within the nucleus, restoring their natural function. This nuclear sequestration of TSPs and cell cycle regulators is the catalyst for the anti-cancer effects observed, namely the induction of cell cycle arrest and programmed cell death (apoptosis).

Core Affected Cellular Pathways

This compound impacts signaling pathways critical for cancer cell survival and proliferation. The two most well-documented consequences of XPO1 inhibition are the activation of tumor suppressor pathways and the inhibition of pro-survival NF-κB signaling.

Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a cornerstone of cancer prevention, acting as a "guardian of the genome" that can halt the cell cycle or initiate apoptosis in response to cellular stress. In many cancers, p53 is shuttled out of the nucleus by XPO1, rendering it inactive. XPO1 inhibition forces the nuclear retention and accumulation of p53. This leads to the transactivation of its target genes, such as CDKN1A (encoding p21), a potent cell cycle inhibitor, ultimately resulting in cell cycle arrest and apoptosis.

Inhibition of NF-κB Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor complex that plays a key role in promoting inflammation, cell survival, and proliferation. Its activity is tightly controlled by a family of inhibitors, including IκBα (encoded by the NFKBIA gene). In normal resting cells, IκBα binds to NF-κB, sequestering it in the cytoplasm. XPO1 mediates the nuclear export of IκBα. By inhibiting XPO1, this compound causes IκBα to accumulate in the nucleus, where it can more effectively bind to and inhibit NF-κB, thereby shutting down this critical pro-survival pathway.

Quantitative Data: Bioactivity of this compound

This compound demonstrates potent anti-proliferative activity across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MM.1S | Multiple Myeloma | 24 |

| Mino | Lymphoma (Mantle Cell) | 80.2 |

| VAL | Lymphoma | 189.1 |

| Rael | Lymphoma (Burkitt's) | 201.8 |

| Namalwa | Lymphoma (Burkitt's) | 77.7 |

| Mutu | Lymphoma (Burkitt's) | 158.2 |

| H9 | Lymphoma (T-Cell) | 101.1 |

| JB6 | Lymphoma | 154.1 |

| YT | Natural Killer (NK) Cell | 75.4 |

Key Experimental Protocols

Investigating the effects of this compound involves a series of standard cell and molecular biology techniques to confirm its mechanism of action and quantify its effects.

Protocol 1: Cell Viability Assay

This protocol is used to determine the IC₅₀ value of this compound by measuring the proportion of viable cells after treatment.

-

Cell Plating: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight if applicable.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium. Include a vehicle-only (e.g., DMSO) control.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

Viability Reagent: Add a viability reagent such as MTT or a luciferin-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the drug concentration to calculate the IC₅₀ value using non-linear regression.

Protocol 2: Nuclear/Cytoplasmic Fractionation and Western Blot

This protocol demonstrates the nuclear accumulation of XPO1 cargo proteins like p53.

-

Treatment: Treat cultured cells (e.g., in 6-well plates) with this compound at a concentration known to be effective (e.g., 200 nM) and a vehicle control for a set time (e.g., 24 hours).

-

Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

-

Fractionation: Use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's protocol to separate the nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each fraction onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p53, anti-IκBα) overnight at 4°C. Also, probe for loading controls specific to each fraction (e.g., Lamin B1 for nuclear, α-Tubulin for cytoplasmic).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands will indicate the relative amount of protein in each fraction.

Protocol 3: Immunofluorescence Assay

This protocol provides visual confirmation of the nuclear localization of a target protein.

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to attach.

-

Treatment: Treat cells with this compound and a vehicle control as described previously.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells again and permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can be included.

-

Mounting and Imaging: Wash the coverslips, mount them onto microscope slides with an anti-fade mounting medium, and capture images using a fluorescence microscope. Nuclear accumulation will be visible as an overlap of the protein's signal with the DAPI nuclear stain.

References

The Core Mechanism of XPO1 Inhibition: A Technical Guide to Understanding Tumor Suppressor Protein Relocalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein in eukaryotic cells, responsible for the nuclear export of a wide array of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators.[1][2] In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization of these TSPs from the nucleus to the cytoplasm, effectively neutralizing their tumor-suppressing functions.[3][4]

Selective Inhibitors of Nuclear Export (SINEs) are a class of small-molecule drugs that covalently bind to and inhibit XPO1, forcing the nuclear retention and reactivation of TSPs.[5] This guide focuses on the effects of XPO1 inhibition, using the specific inhibitor Xpo1-IN-1 and other well-characterized SINE compounds as examples, on the subcellular localization of key tumor suppressor proteins. We will delve into the quantitative effects on protein localization, provide detailed experimental protocols for studying these phenomena, and visualize the underlying molecular mechanisms and experimental workflows.

Mechanism of Action of this compound

XPO1-mediated nuclear export is a fundamental cellular process. In the nucleus, XPO1 binds to its cargo proteins, which bear a leucine-rich nuclear export signal (NES), in a complex with the GTP-bound form of the Ran protein (Ran-GTP). This ternary complex then translocates through the nuclear pore complex into the cytoplasm. In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP, causing the disassembly of the complex and the release of the cargo protein.

This compound and other SINE compounds act by covalently binding to a critical cysteine residue (Cys528) within the NES-binding groove of XPO1. This irreversible binding physically obstructs the binding of cargo proteins to XPO1, effectively halting their export from the nucleus. The result is a significant accumulation of TSPs within the nucleus, where they can exert their normal functions, such as cell cycle arrest, DNA repair, and apoptosis.

Figure 1. Mechanism of XPO1-mediated nuclear export and its inhibition by this compound.

Data Presentation: Quantitative Effects on Tumor Suppressor Protein Localization

The inhibition of XPO1 by SINE compounds leads to a measurable shift in the subcellular localization of various TSPs. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related SINEs like selinexor (KPT-330) and KPT-185 provide a clear picture of the expected effects.

Nuclear Accumulation of p53

The tumor suppressor p53 is a key regulator of the cell cycle and apoptosis. Its nuclear localization is essential for its function. XPO1 inhibition effectively traps p53 in the nucleus.

| Cell Line | Inhibitor (Concentration) | Treatment Time | Fold Increase in Nuclear p53 | Method | Reference |

| Z-138 (Mantle Cell Lymphoma) | KPT-185 (80 nM) | 14 h | ~3.5-fold | Western Blot | |

| Z-138 (Mantle Cell Lymphoma) | KPT-185 (160 nM) | 14 h | ~4-fold | Western Blot | |

| T1889 (Thymic Carcinoma) | Selinexor (1 µM) | 24 h | Qualitatively Increased | Western Blot | |

| RBE and 9810 (Cholangiocarcinoma) | KPT-330 (Selinexor) | Not Specified | Qualitatively Increased | Immunofluorescence, Western Blot |

Nuclear Accumulation of FOXO Proteins

Forkhead box O (FOXO) transcription factors are involved in stress resistance, metabolism, and apoptosis. Their activity is dependent on their nuclear localization.

| Cell Line | Inhibitor (Concentration) | Treatment Time | Fold Increase in Nuclear FOXO3a | Method | Reference |

| T1889 (Thymic Carcinoma) | Selinexor (1 µM) | 24 h | Qualitatively Increased | Western Blot | |

| CLL Cells | KPT-185 (1 µM) | 12-24 h | Time-dependent increase | Confocal Microscopy | |

| H1 ESCs | Cold-induced (4°C) | 1 h | ~2.5-fold (Nuclear/Cytosolic Ratio) | Confocal Microscopy |

Nuclear Accumulation of IκBα

IκBα is an inhibitor of the pro-inflammatory and pro-survival transcription factor NF-κB. By sequestering IκBα in the nucleus, XPO1 inhibitors can indirectly suppress NF-κB activity.

| Cell Line | Inhibitor (Concentration) | Treatment Time | Observation | Method | Reference |

| Neuroblastoma Cell Lines | Selinexor (Not Specified) | Not Specified | Statistically significant increase in nuclear IκBα (p < 0.05) | Immunofluorescence, Western Blot | |

| CLL Cells | KPT-185 (1 µM) | 12-24 h | Time-dependent increase in nuclear levels | Confocal Microscopy |

Experimental Protocols

To study the effects of this compound on tumor suppressor protein localization, two primary experimental approaches are employed: immunofluorescence microscopy for visual confirmation and quantification of subcellular localization, and cellular fractionation followed by Western blotting for biochemical quantification.

Figure 2. A generalized workflow for studying protein localization changes.

Immunofluorescence Staining for Protein Localization

This protocol allows for the visualization of the subcellular localization of a target protein within intact cells.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

-

Primary antibody against the tumor suppressor protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity using software such as ImageJ or Fiji to determine the nuclear-to-cytoplasmic ratio.

Cellular Fractionation and Western Blotting

This method biochemically separates the nuclear and cytoplasmic components of the cell, allowing for the quantification of protein levels in each fraction.

Materials:

-

Cultured cells

-

This compound

-

PBS

-

Hypotonic lysis buffer (e.g., containing HEPES, KCl, EDTA, EGTA, and protease/phosphatase inhibitors)

-

Non-ionic detergent (e.g., NP-40 or IGEPAL CA-630)

-

Nuclear extraction buffer (high salt buffer)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target TSP, a nuclear marker like Lamin B1 or Histone H3, and a cytoplasmic marker like GAPDH or α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Harvesting: Treat cultured cells with this compound or vehicle control. Harvest the cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation.

-

Cytoplasmic Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice. Add a non-ionic detergent and gently vortex.

-

Isolation of Cytoplasmic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet with lysis buffer. Resuspend the pellet in ice-cold nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

-

Isolation of Nuclear Fraction: Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay.

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against the target TSP, a nuclear marker, and a cytoplasmic marker.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels in each fraction to the respective loading control (nuclear or cytoplasmic marker) to determine the change in subcellular distribution.

Conclusion

Inhibition of the XPO1 nuclear export machinery by compounds such as this compound represents a promising therapeutic strategy in oncology. By forcing the nuclear retention of key tumor suppressor proteins, these inhibitors can reactivate endogenous anti-cancer mechanisms. The experimental protocols and data analysis methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the effects of XPO1 inhibitors on protein localization, a critical step in understanding their mechanism of action and advancing their clinical development.

References

- 1. XPO1 - Wikipedia [en.wikipedia.org]

- 2. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XPO1 inhibition with selinexor synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XPO1 | Cancer Genetics Web [cancer-genetics.org]

- 5. A method for quantification of exportin-1 (XPO1) occupancy by Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Xpo1-IN-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a pivotal protein in eukaryotic cells, responsible for the nuclear export of over 200 regulatory proteins, including a majority of tumor suppressor proteins (TSPs) and cell cycle regulators like p53, p21, p27, and FOXO.[1][2][3] In many cancers, XPO1 is overexpressed, leading to the excessive expulsion of these TSPs from the nucleus into the cytoplasm.[2][4] This mislocalization abrogates their tumor-suppressing functions, thereby promoting uncontrolled cell proliferation and survival.

Xpo1-IN-1 (also referred to as compound D4) is a potent and orally active small-molecule inhibitor of XPO1. It belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds, which function by covalently binding to XPO1 and blocking its cargo-exporting capabilities. This guide provides a technical overview of the preliminary in vitro studies of this compound, summarizing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

In normal cellular function, XPO1 binds to proteins containing a leucine-rich nuclear export signal (NES) in conjunction with the Ran-GTP protein. This complex is then transported from the nucleus to the cytoplasm through the nuclear pore complex.

In cancer cells, this process is often hyperactive. This compound exerts its anti-tumor effect by selectively and covalently binding to the cysteine 528 (Cys528) residue within the cargo-binding pocket of XPO1. This action prevents the binding of XPO1 to its cargo proteins. The direct consequence is the forced nuclear retention and accumulation of key TSPs. The restoration of these proteins to their primary site of action in the nucleus reactivates their functions, leading to the induction of cell cycle arrest and apoptosis in malignant cells.

In Vitro Efficacy Data

Quantitative analysis demonstrates that this compound potently inhibits the proliferation of various cancer cell lines, particularly those of hematological origin.

Table 1: Anti-proliferative Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different lymphoma and multiple myeloma cell lines after a 24-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | 24 |

| Mino | Lymphoma | 80.2 |

| VAL | Lymphoma | 189.1 |

| Rael | Lymphoma | Data not specified |

| Namaiwa | Lymphoma | Data not specified |

| Mutu | Lymphoma | Data not specified |

| H9 | Lymphoma | Data not specified |

| JB6 | Lymphoma | Data not specified |

| YT | Lymphoma | Data not specified |

Table 2: Summary of In Vitro Cellular Effects of this compound

This table outlines the key cellular responses observed following treatment with this compound.

| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time | Observed Result |

| Cell Cycle Arrest | Cancer Cells | 0 - 10 | 24 hours | Induction of cell cycle arrest |

| Apoptosis | MM.1S | 0 - 10 | 48 hours | Induction of apoptosis |

| Nuclear Export Inhibition | Cancer Cells | 0 - 10 | 2 hours | Inhibition of XPO1-dependent export |

Key Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Seed cells (e.g., MM.1S, Mino) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with concentrations ranging from 0 to 10 µM. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) or WST-8/CCK-8 to each well according to the manufacturer's instructions.

-

Data Acquisition: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S) in 6-well plates and treat with various concentrations of this compound (e.g., 0-10 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in protein expression and localization following this compound treatment.

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate them on a 7.5-12% SDS-polyacrylamide gel. XPO1 has a molecular weight of approximately 123 kDa.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., XPO1, p53, cleaved PARP, Histone H3, HSP90) diluted in the blocking buffer.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for Xpo1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key protein in eukaryotic cells responsible for the nuclear export of a wide range of cargo proteins and RNA molecules.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, where they are unable to perform their protective functions.[3][4] This aberrant localization contributes to uncontrolled cell growth and survival.[3] Xpo1-IN-1 is a potent and orally active small molecule inhibitor of XPO1. By binding to XPO1, this compound blocks the nuclear export of TSPs and other growth regulatory proteins, leading to their accumulation in the nucleus, which in turn can induce cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound functions as a Selective Inhibitor of Nuclear Export (SINE). These compounds typically bind covalently to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, preventing the binding of cargo proteins that contain a leucine-rich nuclear export signal (NES). This inhibition leads to the nuclear retention and accumulation of numerous TSPs, including p53, p21, p27, Rb, and FOXO proteins. The restoration of these TSPs to their primary site of action in the nucleus triggers downstream pathways that halt the cell cycle and initiate programmed cell death (apoptosis). Additionally, XPO1 inhibition has been shown to impact other critical signaling pathways, such as NF-κB, Akt, and STAT3/5.

Data Presentation

Table 1: In Vitro Efficacy of this compound and other XPO1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 | Assay Duration |

| This compound | MM.1S | Multiple Myeloma | 24 nM | 24 hours |

| Selinexor (KPT-330) | T24 | Bladder Cancer | ~100 nM | 72 hours |

| Selinexor (KPT-330) | UM-UC-3 | Bladder Cancer | ~100 nM | 72 hours |

| Selinexor (KPT-330) | J82 | Bladder Cancer | ~500 nM | 72 hours |

| Selinexor (KPT-330) | TCCSUP | Bladder Cancer | ~500 nM | 72 hours |

| Selinexor (KPT-330) | IU-TAB1 | Thymoma | 80 nM | 72 hours |

| Selinexor (KPT-330) | Ty82 | Thymic Carcinoma | 175 nM | 72 hours |

| Selinexor (KPT-330) | T1889 | Thymic Carcinoma | 150 nM | 72 hours |

| Selinexor (KPT-330) | MP57 | Thymic Carcinoma | 160 nM | 72 hours |

| KPT-185 | A2780 | Ovarian Cancer | 0.11 - 0.5 µM | 72 hours |

| KPT-185 | Uterine Cancer Cell Lines | Uterine Cancer | 0.11 - 0.5 µM | 72 hours |

| KPT-185 | MDA-MB-231 | Breast Cancer | 0.5 µM | 72 hours |

Note: IC50 values can vary depending on the specific experimental conditions and cell line. The data presented here is a summary from various studies for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Determine the desired concentration of the stock solution. A common starting concentration is 10 mM.

-

Calculate the amount of this compound powder and DMSO needed. For a 10 mM stock solution, dissolve 5.196 mg of this compound (MW: 519.6 g/mol ) in 1 mL of DMSO.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. The solution is stable for at least 1 month at -20°C and 6 months at -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 0-10 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for this compound in cell culture.

References

- 1. Exportin-1 is critical for cell proliferation and survival in adult T cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XPO1 target occupancy measurements confirm the selinexor recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing XPO1-IN-1 in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exportin 1 (XPO1), also known as CRM1, is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[1][2][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting uncontrolled cell growth and survival.[1][2] XPO1 inhibitors, such as the clinical-stage compound Selinexor (KPT-330), represent a novel class of anti-cancer agents that block this nuclear export process. By forcing the nuclear retention of TSPs, these inhibitors can reactivate their anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells.

These application notes provide a comprehensive overview and detailed protocols for the use of a representative XPO1 inhibitor, referred to here as XPO1-IN-1 (using Selinexor as a well-documented example), in mouse xenograft models. The provided methodologies are based on established preclinical studies and are intended to guide researchers in evaluating the in vivo efficacy and mechanism of action of XPO1 inhibitors.

Mechanism of Action and Signaling Pathways

This compound functions by selectively and covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This irreversible binding blocks the interaction of XPO1 with its cargo proteins, preventing their export from the nucleus. The resulting nuclear accumulation of key tumor suppressor proteins, such as p53, p21, p27, and IκB, triggers downstream anti-tumor effects.

The primary signaling pathways affected by XPO1 inhibition include:

-

NF-κB Pathway: By retaining IκB, the natural inhibitor of NF-κB, in the nucleus, this compound effectively suppresses NF-κB transcriptional activity, which is crucial for the survival of many cancer cells.

-

p53 Pathway: Nuclear retention of p53 allows it to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.

-

Wnt/β-catenin Pathway: XPO1 inhibition has been shown to modulate the Wnt/β-catenin signaling pathway, which can contribute to its anti-tumor effects in certain cancers.

Data Presentation: In Vivo Efficacy of this compound (Selinexor)

The following tables summarize quantitative data from various preclinical studies using Selinexor in mouse xenograft models.

Table 1: Selinexor Monotherapy in Subcutaneous Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Key Findings | Reference(s) |

| Liposarcoma | LPS141 | NSG | 10 mg/kg, oral gavage, twice a week for 4 weeks | Significantly reduced tumor growth and weight. Decreased XPO1 and cyclin B1; increased p21 and cleaved caspase 3. | |

| Malignant Peripheral Nerve Sheath Tumor | MPNST | Not Specified | 15 mg/kg | 40% tumor growth inhibition after 12 days of treatment. | |

| Bladder Cancer | Not Specified | Not Specified | Not Specified | Decreased tumor growth. Lower levels of XPO1, cyclin A, cyclin B, and CDK2; increased levels of RB and p27. | |

| KRAS-mutant Lung Adenocarcinoma | Patient-Derived | Not Specified | 10 mg/kg, oral gavage, 3 times a week | Antitumor efficacy observed. |

Table 2: Selinexor in Combination Therapy and Orthotopic/Metastatic Models

| Cancer Type | Model | Mouse Strain | Combination Agent | Dosage and Schedule | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Malignant Peripheral Nerve Sheath Tumor | MPNST Xenograft | Not Specified | Carfilzomib (5 mg/kg) | Selinexor (15 mg/kg) | Enhanced tumor suppression (65% growth inhibition). | | | Prostate Cancer | Orthotopic (PC3 cells) | Not Specified | N/A | 10 mg/kg, oral gavage, twice a week | Inhibited tumor growth. | | | Prostate Cancer | Intracardiac Metastasis (PC3 cells) | Not Specified | N/A | 10 mg/kg, oral gavage, every 2 days for 3 weeks | Reduced bone metastasis and improved overall survival. | | | Pancreatic Cancer | KPC Mouse Model | KPC | Gemcitabine-nab-paclitaxel | Not Specified | Synergistically inhibited tumor growth and enhanced survival. | |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel or Cultrex BME (optional, can improve tumor take rate)

-

6-8 week old immunocompromised mice (e.g., NSG, SCID, or athymic nude)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture cancer cells to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

-

On the day of injection, harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

-

Anesthetize the mouse using an approved institutional protocol.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice regularly for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.

-

Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound (Selinexor) via oral gavage.

Materials:

-

This compound (e.g., Selinexor)

-

Vehicle solution (e.g., 0.6% Pluronic F-68 and 0.6% PVP K29/32 in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the this compound formulation by dissolving the compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 µL).

-

Ensure the solution is homogenous before each administration.

-

Administer the prepared solution to the mice via oral gavage according to the predetermined schedule (e.g., twice or three times per week).

-

The control group should receive the vehicle solution alone following the same schedule.

-

Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Protocol 3: Tumor Growth Inhibition Assay

This protocol details the assessment of anti-tumor efficacy.

Procedure:

-

Continue the treatment as described in Protocol 2 for the duration of the study (e.g., 3-4 weeks).

-

Measure tumor volumes and mouse body weights 2-3 times per week.

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and measure their final weight.

-

Process the tumor tissue for further downstream analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 4: Pharmacodynamic Analysis (Western Blot)

This protocol is for assessing the target engagement of this compound in tumor tissue.

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XPO1, anti-p53, anti-p21, anti-cleaved caspase 3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize the tumor tissue in lysis buffer and clear the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH.

Protocol 5: Immunohistochemistry (IHC)

This protocol allows for the visualization of protein expression and localization within the tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Antigen retrieval solution

-

Blocking solution

-

Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis, TUNEL for apoptosis)

-

HRP-conjugated secondary antibody and DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tumor sections.

-

Perform antigen retrieval using heat-induced epitope retrieval.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with the primary antibody.

-

Apply the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-